molecular formula C21H22N4O4S B3018708 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1448028-16-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No. B3018708
CAS RN: 1448028-16-7
M. Wt: 426.49
InChI Key: YRZOOVZCKKYBSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with the formation of key heterocyclic intermediates. For example, the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines involved cyclodesulfurization followed by alkylation and deprotection steps . Similarly, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs was achieved through chloroacetylation and subsequent reaction with substituted piperazines . These methods could potentially be adapted to synthesize the compound , with appropriate modifications to incorporate the specific substituents.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are likely to influence its biological activity. The piperidine ring is a common feature in many pharmacologically active compounds and can impart significant conformational rigidity to the molecule . The 1,3,4-oxadiazole ring is a heterocycle that has been associated with a variety of biological activities, including anticonvulsant effects . The benzo[d][1,3]dioxole moiety is structurally similar to the benzothiazole ring, which has been shown to interact with biological targets such as COX-2 enzymes .

Chemical Reactions Analysis

The compound's chemical reactivity would be influenced by its functional groups. The acetamide moiety is a common site for bioconjugation and may undergo hydrolysis under physiological conditions. The oxadiazole and thiophene rings could potentially participate in electron-rich aromatic substitution reactions, which might be relevant in the context of its binding to biological targets. The presence of multiple aromatic systems also suggests the possibility of pi-pi interactions with aromatic amino acids in proteins.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of heterocycles and aromatic systems suggests that the compound is likely to be lipophilic, which could influence its absorption and distribution in biological systems. The piperidine nitrogen and the acetamide group may confer some degree of water solubility, which is important for bioavailability . The compound's stability, melting point, and solubility would need to be empirically determined to fully understand its physicochemical profile.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Compounds containing similar structural motifs, such as 1,3,4-oxadiazole and benzothiazole derivatives, have been extensively studied for their synthesis and potential pharmacological activities. For example, a study by Nath et al. (2021) focused on the synthesis and anticonvulsant evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide. The research demonstrated significant anticonvulsant activity against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, indicating the potential of such compounds for anticonvulsant drug development (Nath et al., 2021).

Antimicrobial and Antibacterial Studies

Another research avenue involves the antimicrobial and antibacterial studies of compounds bearing 1,3,4-oxadiazole and acetamide derivatives. Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated them for antibacterial activity, showing moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not documented in the available literature .

Safety and Hazards

The safety and hazards associated with this compound are not documented in the available literature .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c26-19(22-10-14-1-2-17-18(9-14)28-13-27-17)11-25-6-3-15(4-7-25)20-23-24-21(29-20)16-5-8-30-12-16/h1-2,5,8-9,12,15H,3-4,6-7,10-11,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZOOVZCKKYBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

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